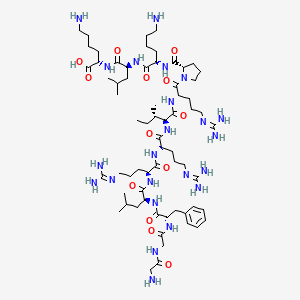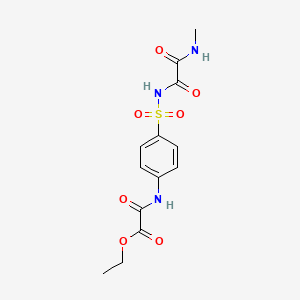
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes functional groups such as acetic acid, methylamino, oxoacetyl, and sulfonyl phenyl groups. The ethyl ester component further adds to its chemical properties, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these synthetic routes include acetic anhydride, methylamine, and various sulfonyl chlorides. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems helps to optimize the reaction conditions and improve efficiency. Industrial production methods are designed to be cost-effective while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and gene expression. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, 2-phenylethyl ester
Uniqueness
Compared to similar compounds, acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester stands out due to its specific functional groups and molecular structure. These features contribute to its unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81717-17-1 |
|---|---|
Molecular Formula |
C13H15N3O7S |
Molecular Weight |
357.34 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C13H15N3O7S/c1-3-23-13(20)12(19)15-8-4-6-9(7-5-8)24(21,22)16-11(18)10(17)14-2/h4-7H,3H2,1-2H3,(H,14,17)(H,15,19)(H,16,18) |
InChI Key |
MHCMBZXVUQQWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




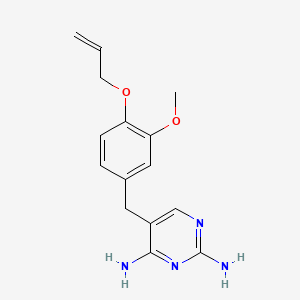
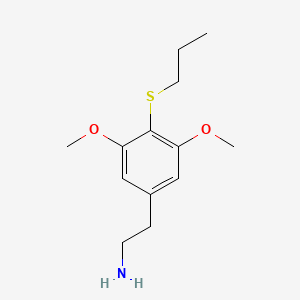
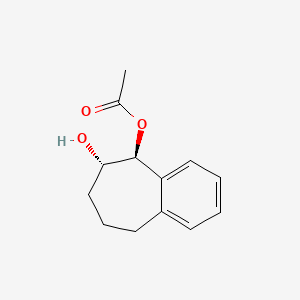
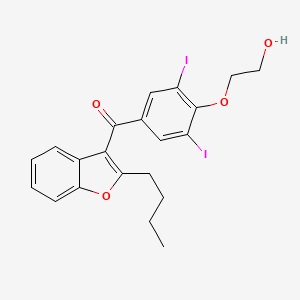
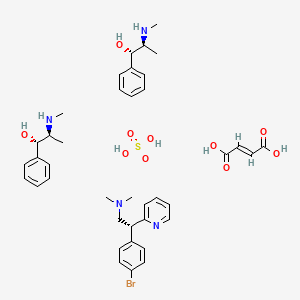
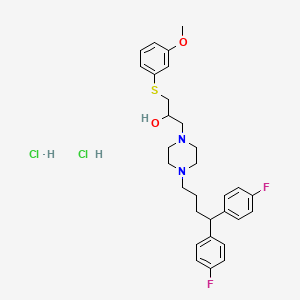

![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)



